1-(2-ブロモブタノイル)ピロリジン

説明

科学的研究の応用

Chemical Properties and Structure

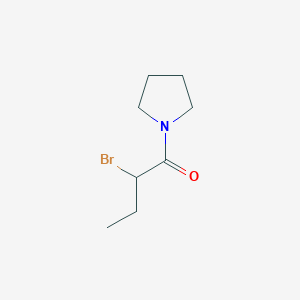

1-(2-Bromobutanoyl)pyrrolidine has the molecular formula and features a pyrrolidine ring with a bromobutanoyl substituent. Its structure allows for diverse reactivity, making it a valuable intermediate in organic synthesis.

a. Drug Development

1-(2-Bromobutanoyl)pyrrolidine serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its functional groups facilitate reactions that can lead to the formation of biologically active molecules. For instance, derivatives of pyrrolidine are known for their activity against various targets, including enzymes and receptors involved in disease processes.

Case Study: Antiviral Agents

- Researchers have explored pyrrolidine derivatives for antiviral properties, particularly against viral infections like HIV and hepatitis C. The incorporation of the bromobutanoyl moiety has been shown to enhance binding affinity to viral proteins, thus increasing the efficacy of the resultant compounds .

b. Neuropharmacology

Pyrrolidine derivatives have been investigated for their neuropharmacological effects, including potential applications in treating neurological disorders. The ability of 1-(2-Bromobutanoyl)pyrrolidine to modify neurotransmitter systems makes it a candidate for further exploration in this area.

Case Study: Modulation of Neurotransmitter Receptors

- Studies indicate that compounds with similar structures can act as modulators of GABA receptors, suggesting that 1-(2-Bromobutanoyl)pyrrolidine may influence neuronal excitability and could be beneficial in treating conditions like epilepsy or anxiety disorders .

a. Organic Synthesis

In organic chemistry, 1-(2-Bromobutanoyl)pyrrolidine is utilized as a reagent for synthesizing more complex molecules. Its bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions.

Table 1: Synthetic Reactions Involving 1-(2-Bromobutanoyl)pyrrolidine

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with amines or alcohols to form new derivatives | Formation of amides or ethers |

| Coupling Reactions | Used in coupling reactions to form larger frameworks | Synthesis of biaryl compounds |

b. Polymer Chemistry

The compound can also be employed in polymerization processes to create functionalized polymers. Its reactivity allows for the incorporation into polymer chains, enhancing material properties such as solubility and thermal stability.

Conclusion and Future Directions

The applications of 1-(2-Bromobutanoyl)pyrrolidine span medicinal chemistry and organic synthesis, highlighting its utility as an intermediate in drug development and synthetic methodologies. Future research may focus on optimizing its derivatives for enhanced biological activity and exploring new synthetic pathways that leverage its unique chemical properties.

作用機序

Target of Action

It is known that pyrrolidine derivatives, which include 1-(2-bromobutanoyl)pyrrolidine, have been shown to possess several important biological activities .

Mode of Action

It is known that pyrrolidine derivatives can undergo reactions at the benzylic position, which typically involve nucleophilic substitution . This suggests that 1-(2-Bromobutanoyl)pyrrolidine may interact with its targets through a similar mechanism.

Biochemical Pathways

Pyrrolidine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It is known that the spatial orientation of substituents on pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

生化学分析

Biochemical Properties

1-(2-Bromobutanoyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances . The nature of these interactions often involves the formation of covalent bonds between the bromobutanoyl group and the active sites of the enzymes, leading to either inhibition or activation of the enzyme’s activity . Additionally, 1-(2-Bromobutanoyl)pyrrolidine can form complexes with proteins, altering their conformation and stability .

Cellular Effects

The effects of 1-(2-Bromobutanoyl)pyrrolidine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, 1-(2-Bromobutanoyl)pyrrolidine can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 1-(2-Bromobutanoyl)pyrrolidine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the bromobutanoyl group to specific biomolecules, such as enzymes and proteins . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, 1-(2-Bromobutanoyl)pyrrolidine can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

The effects of 1-(2-Bromobutanoyl)pyrrolidine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term studies have shown that prolonged exposure to 1-(2-Bromobutanoyl)pyrrolidine can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity . These temporal effects are important to consider when designing experiments involving this compound .

Dosage Effects in Animal Models

In animal models, the effects of 1-(2-Bromobutanoyl)pyrrolidine vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function . At high doses, 1-(2-Bromobutanoyl)pyrrolidine can be toxic, leading to adverse effects such as organ damage and impaired cellular function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

1-(2-Bromobutanoyl)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which can further influence cellular function . Additionally, 1-(2-Bromobutanoyl)pyrrolidine can affect metabolic flux and metabolite levels, leading to changes in overall metabolic activity .

Transport and Distribution

Within cells and tissues, 1-(2-Bromobutanoyl)pyrrolidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, 1-(2-Bromobutanoyl)pyrrolidine can accumulate in specific compartments, depending on its interactions with intracellular proteins and other biomolecules . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 1-(2-Bromobutanoyl)pyrrolidine is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and other processes .

準備方法

The preparation of 1-(2-Bromobutanoyl)pyrrolidine involves reacting pyrrolidine with 2-bromobutyric acid or its esters . The reaction conditions need to be carefully controlled to ensure the safe and efficient synthesis of the target product . Industrial production methods typically follow similar synthetic routes, with an emphasis on optimizing reaction conditions for large-scale production.

化学反応の分析

1-(2-Bromobutanoyl)pyrrolidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

1-(2-Bromobutanoyl)pyrrolidine can be compared with other similar compounds, such as:

- 2-Bromo-1-(pyrrolidin-1-yl)butan-1-one

- 1-Butanone, 2-bromo-1-(1-pyrrolidinyl)-

These compounds share structural similarities but may differ in their reactivity, stability, and specific applications

生物活性

1-(2-Bromobutanoyl)pyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

- Molecular Formula : C8H14BrN

- Molecular Weight : 203.11 g/mol

- Structure : The compound consists of a pyrrolidine ring substituted with a 2-bromobutanoyl group, which influences its reactivity and biological interactions.

Biological Activity Overview

1-(2-Bromobutanoyl)pyrrolidine has shown promise in various biological assays, particularly in the areas of antimicrobial and anticancer activities. Its unique structure allows it to interact with biological targets, potentially modulating cellular pathways.

Antimicrobial Activity

Research indicates that 1-(2-Bromobutanoyl)pyrrolidine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 1-(2-Bromobutanoyl)pyrrolidine has been evaluated against various cancer cell lines. The cytotoxic effects were assessed using IC50 values, which are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5 |

| HCT116 | 10 |

| A549 | 15 |

Flow cytometry analyses indicated that the compound induces apoptosis in cancer cells through intrinsic pathways. This is evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

The mechanism by which 1-(2-Bromobutanoyl)pyrrolidine exerts its biological effects is still under investigation. Preliminary studies suggest:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, affecting cell proliferation and survival.

- Receptor Modulation : It may bind to specific receptors, altering signaling pathways involved in inflammation and cancer progression.

Comparative Studies

To further understand the biological significance of 1-(2-Bromobutanoyl)pyrrolidine, comparisons with other similar compounds have been made:

- 1-Cyclopropyl-1,3-benzodiazole-5-carboxylic acid : Exhibits lower antimicrobial activity but similar anticancer properties.

- 1-Methyl-1,3-benzodiazole-5-carboxylic acid : Shows comparable cytotoxic effects but higher MIC values against bacteria.

These comparisons highlight the unique profile of 1-(2-Bromobutanoyl)pyrrolidine as a potential therapeutic agent.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- In Vivo Efficacy : A study involving a mouse model of breast cancer demonstrated that administration of 1-(2-Bromobutanoyl)pyrrolidine significantly reduced tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis.

- Synergistic Effects : In combination therapy with established chemotherapeutics like doxorubicin, this compound showed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

特性

IUPAC Name |

2-bromo-1-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO/c1-2-7(9)8(11)10-5-3-4-6-10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXPVFHKDNSIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649287 | |

| Record name | 2-Bromo-1-(pyrrolidin-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119450-19-9 | |

| Record name | 2-Bromo-1-(1-pyrrolidinyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(pyrrolidin-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。